molecular formula C10H10O B13690208 3,7-Dimethylbenzofuran

3,7-Dimethylbenzofuran

Katalognummer: B13690208
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: NIYDFNQGKTVQRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The unique structural features of benzofurans make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, specifically, is characterized by the presence of two methyl groups attached to the benzofuran ring at positions 3 and 7.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,6-dimethylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques like continuous flow reactors and microwave-assisted synthesis are also employed to enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,7-Dimethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzofuran ring .

Wissenschaftliche Forschungsanwendungen

3,7-Dimethylbenzofuran has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,7-Dimethylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific structure and functional groups present on the benzofuran ring. Studies have shown that benzofuran derivatives can modulate various biological pathways, including those related to cell proliferation, apoptosis, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

  • 4,7-Dimethylbenzofuran
  • 2,3-Dimethylbenzofuran
  • 5,6-Dimethylbenzofuran

Comparison: 3,7-Dimethylbenzofuran is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylbenzofurans, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .

Eigenschaften

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

3,7-dimethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3

InChI-Schlüssel

NIYDFNQGKTVQRF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C(=CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.